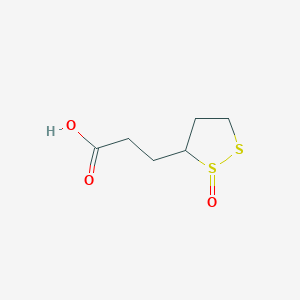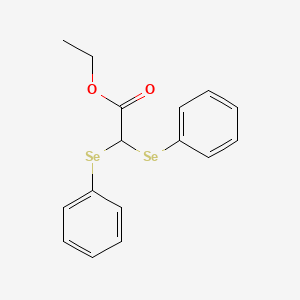
Acetic acid, bis(phenylseleno)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, bis(phenylseleno)-, ethyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes two phenylseleno groups attached to an ethyl ester of acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bis(phenylseleno)-, ethyl ester typically involves the esterification of acetic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is as follows:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
Industrial Production Methods
On an industrial scale, the production of esters like this compound involves continuous processes where reactants are fed into reactors and products are continuously removed. This ensures higher efficiency and yield. The use of catalysts and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where the phenylseleno groups are oxidized to selenoxides.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The phenylseleno groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles.
Major Products
Oxidation: Selenoxides.
Reduction: Ethanol and acetic acid.
Substitution: Various substituted esters depending on the reagents used
Scientific Research Applications
Acetic acid, bis(phenylseleno)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing phenylseleno groups into molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which acetic acid, bis(phenylseleno)-, ethyl ester exerts its effects involves the interaction of the phenylseleno groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings.
Phenylselenoacetic acid: A compound with similar phenylseleno groups but different ester structure.
Uniqueness
Acetic acid, bis(phenylseleno)-, ethyl ester is unique due to the presence of two phenylseleno groups, which impart distinct chemical properties and reactivity compared to other esters. This makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
72041-41-9 |
|---|---|
Molecular Formula |
C16H16O2Se2 |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
ethyl 2,2-bis(phenylselanyl)acetate |
InChI |
InChI=1S/C16H16O2Se2/c1-2-18-15(17)16(19-13-9-5-3-6-10-13)20-14-11-7-4-8-12-14/h3-12,16H,2H2,1H3 |
InChI Key |
SKGOWPNUHUDTMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



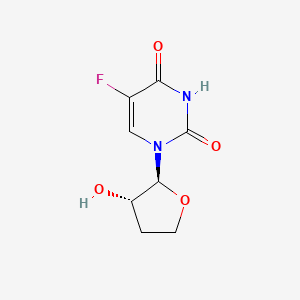

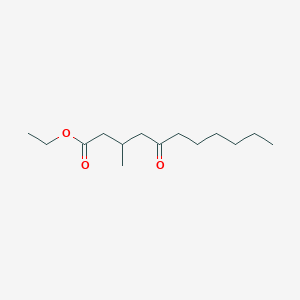
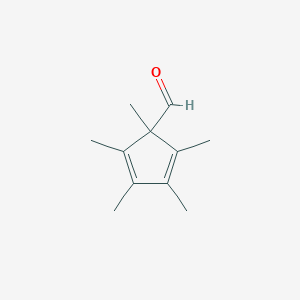

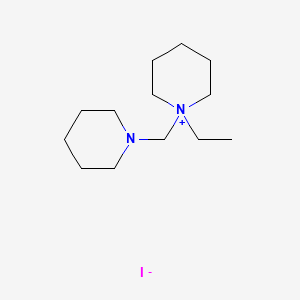

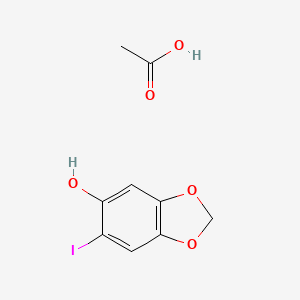
![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)
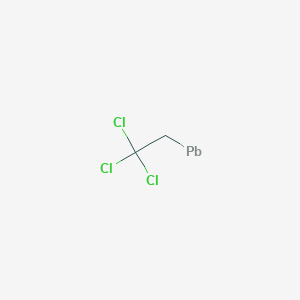
![Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]](/img/structure/B14461870.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)
